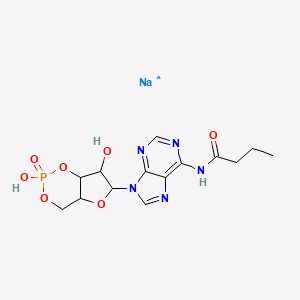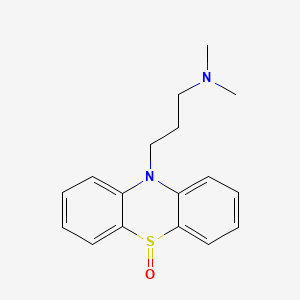
Droperidol Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Droperidol Impurity D, also known as Droperidol N-Oxide , is a derivative of Droperidol, a butyrophenone antipsychotic . The primary target of Droperidol and its derivatives is the dopamine receptor , specifically the D2 subtype . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of neurological processes including motor control, cognition, and reward.
Mode of Action
It is believed to function similarly to droperidol, which causes a cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by Droperidol. Droperidol acts as a potent D2 (dopamine receptor) antagonist with some histamine and serotonin antagonist activity . By blocking dopamine receptors, Droperidol can affect various dopamine-mediated biochemical pathways, leading to its therapeutic effects.
Pharmacokinetics
Droperidol, the parent compound, is known to be metabolized in the liver . The elimination half-life of Droperidol is approximately 2.3 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound are expected to be similar to those of Droperidol. Droperidol is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures . It is also used for the control of agitation in acute psychoses .
Analyse Biochimique
Biochemical Properties
It is known that Droperidol, the parent compound, acts as a potent dopamine antagonist with some histamine and serotonin antagonist activity
Cellular Effects
Droperidol, the parent compound, is known to produce marked tranquilization and sedation, reducing the incidence of nausea and vomiting in surgical and diagnostic procedures
Molecular Mechanism
Droperidol, the parent compound, is known to cause CNS depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system
Temporal Effects in Laboratory Settings
One study suggests that Droperidol, the parent compound, has a rapid onset of action, with full effects apparent within 20-30 minutes
Dosage Effects in Animal Models
Droperidol, the parent compound, has been shown to be effective in postoperative pain control with an opioid-sparing effect
Metabolic Pathways
Droperidol, the parent compound, is known to undergo cytochrome P450 3A4/5-catalysed metabolic activation to its potentially neurotoxic pyridinium metabolite
Méthodes De Préparation
The synthesis of Droperidol Impurity D involves the oxidation of Droperidol. The specific synthetic routes and reaction conditions for this process are not widely documented in the public domain. it is known that the preparation of such impurities typically involves controlled oxidation reactions using oxidizing agents under specific conditions to achieve the desired impurity .
Analyse Des Réactions Chimiques
Droperidol Impurity D can undergo various chemical reactions, including:
Oxidation: As an oxidized form of Droperidol, it can further participate in oxidation reactions.
Reduction: It can be reduced back to Droperidol under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Droperidol Impurity D is primarily used in pharmaceutical research. Its applications include:
Analytical Method Development: It is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in Droperidol formulations.
Quality Control: It is employed in quality control processes to ensure the purity and safety of pharmaceutical products containing Droperidol.
Stability Studies: The compound is used in stability studies to understand the degradation pathways and stability of Droperidol under various conditions.
Comparaison Avec Des Composés Similaires
Droperidol Impurity D can be compared with other impurities of Droperidol, such as:
Droperidol EP Impurity A: Another impurity with a different molecular structure and properties.
Droperidol EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics.
Droperidol EP Impurity C: Another related compound with unique properties.
This compound is unique due to its specific structure as an N-oxide derivative, which may impart different chemical and pharmacological properties compared to other impurities .
Propriétés
Numéro CAS |
466118-75-2 |
|---|---|
Formule moléculaire |
C22H22FN3O3 |
Poids moléculaire |
395.44 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)







